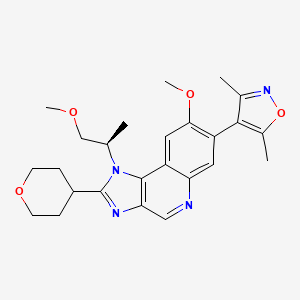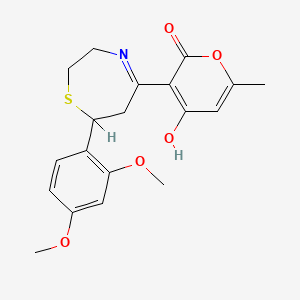
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE typically involves the reaction of 3-W-ETHYLSULFAMOYLPHENYL hydrazine with an appropriate β-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
化学反応の分析
Types of Reactions
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Sulfonamide derivatives: Known for their antibacterial properties.
Uniqueness
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE is unique due to the presence of the ethylsulfamoyl group, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives.
特性
CAS番号 |
106176-12-9 |
|---|---|
分子式 |
C12H15N3O3S |
分子量 |
281.33 |
同義語 |
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139512.png)

![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1139518.png)


![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)

